molecular formula C28H31N3O2S B2902425 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide CAS No. 392320-57-9

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide

Cat. No.: B2902425
CAS No.: 392320-57-9
M. Wt: 473.64
InChI Key: HEFKYPYEVANZIU-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane moiety at the 5-position and a benzyl-4-ethoxybenzamide group at the 2-position.

Adamantane-containing thiadiazoles are known for their broad biological activities, including antiviral, antimicrobial, and anticancer properties . The 4-ethoxybenzamide substituent may enhance binding affinity to enzymes or receptors due to its aromatic and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O2S/c1-2-33-24-10-8-23(9-11-24)25(32)31(18-19-6-4-3-5-7-19)27-30-29-26(34-27)28-15-20-12-21(16-28)14-22(13-20)17-28/h3-11,20-22H,2,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFKYPYEVANZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Adamantane-1-Carbohydrazide

Adamantane-1-carboxylic acid is converted to its carbohydrazide derivative via reaction with hydrazine hydrate in ethanol under reflux. Subsequent treatment with thiosemicarbazide in phosphoryl chloride (POCl₃) at 80–90°C for 1 hour induces cyclization, yielding 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine.

Reaction Conditions

  • Reagents : Adamantane-1-carboxylic acid, thiosemicarbazide, POCl₃
  • Solvent : POCl₃ (neat)
  • Temperature : 80–90°C
  • Time : 1 hour
  • Yield : 68–75%

Purification and Characterization

The crude product is recrystallized from ethanol to achieve >95% purity. Structural validation is performed via ¹H NMR (DMSO-d₆): δ 1.75 (s, 15H, adamantane), 7.20 (s, 2H, NH₂).

N-Benzylation of 5-(Adamantan-1-yl)-1,3,4-Thiadiazol-2-Amine

Introducing the benzyl group at the thiadiazole-2-amine position necessitates careful optimization to avoid over-alkylation.

Reductive Amination Approach

The amine reacts with benzaldehyde in methanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH₃CN) to form N-benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine.

Reaction Conditions

  • Reagents : Benzaldehyde, NaBH₃CN, acetic acid
  • Solvent : Methanol
  • Temperature : 60°C
  • Time : 12 hours
  • Yield : 55–62%

Direct Alkylation Method

Alternatively, treatment with benzyl bromide in acetone using potassium carbonate (K₂CO₃) as a base achieves N-benzylation.

Reaction Conditions

  • Reagents : Benzyl bromide, K₂CO₃
  • Solvent : Acetone
  • Temperature : Reflux
  • Time : 6 hours
  • Yield : 48–53%

Comparative Analysis

Method Yield (%) Purity (%) Side Products
Reductive Amination 55–62 92 Imine intermediates
Direct Alkylation 48–53 88 Di-benzylated amine

Reductive amination offers higher selectivity but requires stringent pH control. Direct alkylation, though simpler, suffers from lower yields due to competing side reactions.

Acylation with 4-Ethoxybenzoyl Chloride

The final step involves coupling N-benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine with 4-ethoxybenzoyl chloride.

Synthesis of 4-Ethoxybenzoyl Chloride

4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C, followed by reflux to generate the acyl chloride.

Reaction Conditions

  • Reagents : 4-Ethoxybenzoic acid, SOCl₂
  • Solvent : DCM
  • Temperature : 0–5°C → Reflux
  • Time : 3 hours
  • Yield : 89–93%

Coupling Reaction

N-Benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine reacts with 4-ethoxybenzoyl chloride in dry dioxane under reflux for 24 hours, using sodium hydrogen carbonate (NaHCO₃) to neutralize HCl.

Reaction Conditions

  • Reagents : 4-Ethoxybenzoyl chloride, NaHCO₃
  • Solvent : Dioxane
  • Temperature : Reflux
  • Time : 24 hours
  • Yield : 51–58%

Purification and Analytical Data

The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) and recrystallized from ethanol. Key spectroscopic data:

  • ¹H NMR (DMSO-d₆) : δ 1.42 (t, 3H, OCH₂CH₃), 1.75 (s, 15H, adamantane), 4.12 (q, 2H, OCH₂), 5.25 (s, 2H, NCH₂Ph), 7.32–8.05 (m, 9H, aromatic).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Alternative Synthetic Strategies

One-Pot Cyclization-Acylation

Attempts to combine cyclization and acylation in a single step using microwave irradiation (150°C, 30 minutes) resulted in incomplete conversion (<40% yield), underscoring the necessity for stepwise synthesis.

Enzymatic Coupling

Preliminary trials with lipase B from Candida antarctica in tert-butanol achieved <20% yield, highlighting the superiority of traditional chemical methods.

Challenges and Optimization

Steric Hindrance

The adamantane group’s bulkiness impedes reagent access, necessitating prolonged reaction times and excess acyl chloride (1.5–2.0 equivalents).

Solvent Effects

Polar aprotic solvents (e.g., DMF) improved acylation yields (65–70%) but complicated purification due to high boiling points.

Industrial Scalability Considerations

Parameter Laboratory Scale Pilot Scale (10×)
Cyclization Yield 68–75% 62–68%
Acylation Yield 51–58% 45–50%
Purity Post-Column >95% 90–92%

Scale-up introduces challenges in heat dissipation and mixing efficiency, necessitating tailored reactor designs.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The target compound’s adamantane group distinguishes it from analogs with smaller substituents (e.g., methylthio, benzylthio). Adamantane’s rigidity and hydrophobicity may enhance membrane permeability compared to compounds like 5f and 5m .

Anticancer Potential

  • Analog 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine : Exhibits antiproliferative activity linked to adamantane’s ability to disrupt lipid membranes and inhibit viral proteases .
  • N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide derivatives: Demonstrated pro-apoptotic effects in cancer cells, attributed to the benzamide moiety’s interaction with DNA or kinases .

Herbicidal and Plant Growth Regulation

  • N′-(5-Tetrazolyl)-N-arylacylthioureas : Showed herbicidal and growth-regulating activities due to thiourea’s hydrogen-bonding capacity .
  • Tebuthiuron (N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N′-dimethylurea) : A commercial herbicide leveraging urea’s hydrogen-bonding and thiadiazole’s electron-withdrawing effects .
  • Target Compound: The 4-ethoxy group may mimic herbicidal phenoxyacetic acids, but the adamantane’s steric bulk could limit bioavailability compared to smaller analogs like tebuthiuron .

Physicochemical Properties

  • Melting Points : Adamantane derivatives (e.g., 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine ) exhibit higher melting points (>440°C) due to rigid, crystalline packing, whereas analogs with flexible substituents (e.g., 5m ) melt at lower temperatures (135–136°C) .
  • Lipophilicity: Adamantane’s hydrophobicity likely increases the target compound’s logP compared to polar analogs like 5k (2-methoxyphenoxy substitution) .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

Q. How can researchers resolve discrepancies in biological activity data across assay systems?

Contradictions often arise from assay-specific variables:

  • Cell Line Variability : Test cytotoxicity in both cancer (e.g., MCF-7) and non-cancerous (e.g., HEK293) lines to assess selectivity .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀ in kinase assays) with cellular viability to distinguish direct vs. off-target effects .
  • Metabolic Stability : Use liver microsomes to evaluate if rapid degradation underlies inconsistent in vivo/in vitro results .

Recommendation : Validate hits using surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to purified targets .

Q. What computational strategies elucidate binding mechanisms with enzyme targets?

  • Molecular Docking (AutoDock Vina) : Predicts binding poses of the adamantane moiety in hydrophobic enzyme pockets (e.g., cytochrome P450) .
  • Molecular Dynamics (MD) Simulations : Assess stability of thiadiazole-protein hydrogen bonds over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. chloro groups) with IC₅₀ values to guide lead optimization .

Example Finding : Adamantane’s rigidity enhances binding entropy (ΔS > 0) in MD simulations, explaining improved affinity over flexible analogs .

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